

Physicochemical properties of 2,3-Dichloro-5-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-5-fluoropyridine

Cat. No.: B057959

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,3-Dichloro-5-fluoropyridine**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-Dichloro-5-fluoropyridine** (CAS No: 185985-40-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a detailed summary of its physical and chemical characteristics, standard experimental protocols for their determination, and visualizations to illustrate its synthetic utility.

Introduction

2,3-Dichloro-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂FN.^[1] Its unique structure, featuring two chlorine atoms and a fluorine atom on the pyridine ring, makes it a valuable and reactive building block in organic synthesis. The strategic placement of these halogens allows for selective functionalization, primarily through nucleophilic substitution and cross-coupling reactions.^[1] This versatility has established **2,3-Dichloro-5-fluoropyridine** as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.^[1] A thorough understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **2,3-Dichloro-5-fluoropyridine** are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe storage and handling.

Property	Value	Source(s)
CAS Number	185985-40-4	[1] [2]
Molecular Formula	C ₅ H ₂ Cl ₂ FN	[1] [2] [3]
Molecular Weight	165.98 g/mol	[1] [2]
Appearance	White crystalline powder or solid	[1] [3]
Melting Point	-20°C	[3]
Boiling Point	174°C (at 760 mmHg)	[1]
Density	1.498 g/cm ³	[1]
Solubility	Slightly soluble in chloroform, methanol, and water. [3]	[3]
pKa (Predicted)	-2.97 ± 0.10	[3]
Flash Point	59.1°C	[1]
Refractive Index	1.528	[1]

Experimental Protocols for Property Determination

The characterization of a chemical compound like **2,3-Dichloro-5-fluoropyridine** involves standard analytical techniques. Below are detailed methodologies for determining the key properties listed above.

Melting Point Determination

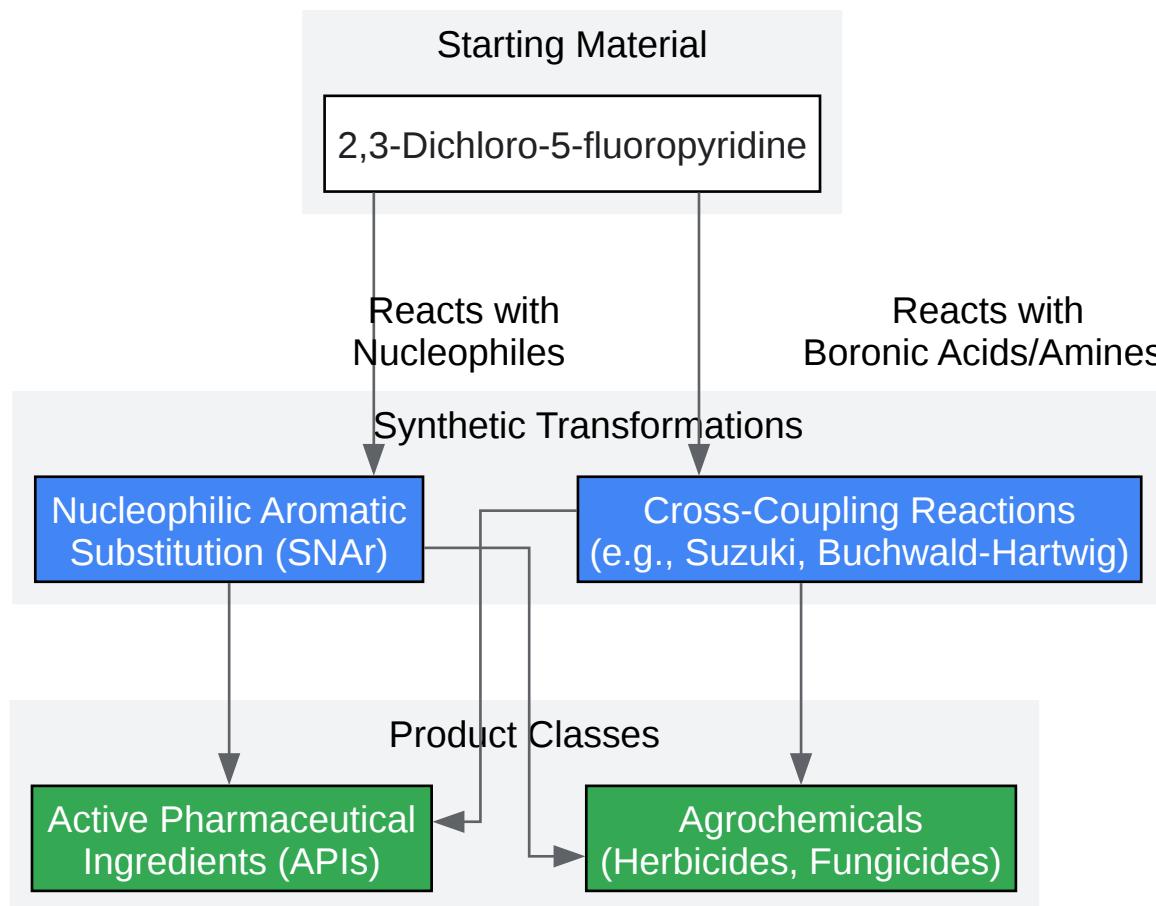
- Methodology: Differential Scanning Calorimetry (DSC) is the standard method. A small, precisely weighed sample (1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is

used as a reference. Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Boiling Point Determination

- Methodology: Gas Chromatography (GC) can be used to determine the boiling point. A calibration curve is created using a series of standards (e.g., n-alkanes) with known boiling points. The retention time of each standard is plotted against its boiling point. A sample of **2,3-Dichloro-5-fluoropyridine** is then injected into the GC under the same conditions. Its boiling point is interpolated from its retention time using the calibration curve. For atmospheric pressure, distillation is the classical method, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Density Measurement

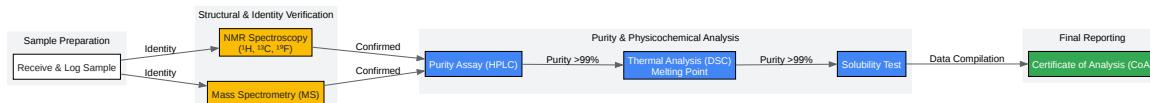

- Methodology: A pycnometer or a digital density meter is used for accurate density measurement of liquids or solids. For a solid, a gas pycnometer is often used, which determines the volume of the solid by measuring the pressure change of a known quantity of gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the mass of the sample by the measured volume.

Solubility Assessment

- Methodology: The equilibrium solubility method is employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, chloroform) in a sealed vial. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the solubility.

Key Applications and Synthetic Role

2,3-Dichloro-5-fluoropyridine is a versatile intermediate, primarily utilized for its ability to participate in diverse synthetic pathways to create more complex molecules.


[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,3-Dichloro-5-fluoropyridine** as a key intermediate.

The presence of multiple halogen atoms enhances its reactivity, making it an ideal substrate for common pharmaceutical synthesis reactions like nucleophilic substitution and metal-catalyzed cross-coupling.^[1] This reactivity allows for the controlled introduction of various functional groups, which is a critical step in building the complex molecular architectures found in modern drugs and pesticides.

Characterization Workflow

The comprehensive analysis of a chemical intermediate like **2,3-Dichloro-5-fluoropyridine** follows a logical workflow to confirm its identity, purity, and properties.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for chemical characterization.

Conclusion

2,3-Dichloro-5-fluoropyridine is a high-value chemical intermediate with well-defined physicochemical properties that make it suitable for a range of applications in the pharmaceutical and agrochemical sectors. Its favorable reactivity profile, driven by its halogenated structure, allows for its efficient incorporation into complex target molecules. The data and protocols presented in this guide serve as a critical resource for scientists and researchers, facilitating its safe and effective use in synthesis and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2,3-Dichloro-5-fluoropyridine | C5H2Cl2FN | CID 18520008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Physicochemical properties of 2,3-Dichloro-5-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057959#physicochemical-properties-of-2-3-dichloro-5-fluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com